![molecular formula C10H21Cl2N3 B2419488 1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride CAS No. 1803605-81-3](/img/structure/B2419488.png)
1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
While specific synthesis methods for “1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride” are not available, imidazole derivatives can be synthesized through various methods . For example, one method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The molecular structure of imidazole derivatives generally includes a five-membered ring with two nonadjacent nitrogen atoms . The empirical formula for a similar compound, [(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, is C7H15Cl2N3 .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Future Directions
The future directions for research on “1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by imidazole derivatives , these compounds may have potential for development into new drugs or therapeutic agents.
properties
IUPAC Name |
1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.2ClH/c1-10(2,3)5-4-8(11)9-12-6-7-13-9;;/h6-8H,4-5,11H2,1-3H3,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUWWIMJFYUOQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C1=NC=CN1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride |
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